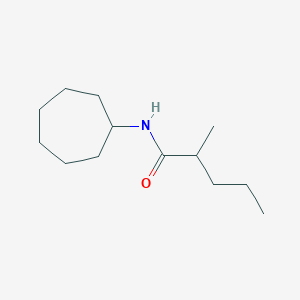![molecular formula C29H31NO3S3 B430386 1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE](/img/structure/B430386.png)
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as quinoline, dithiol, and ethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE involves multiple steps, including the formation of the quinoline and dithiol rings, followed by the introduction of the ethanone group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Dithiol Compounds: Compounds containing dithiol groups, such as dithiothreitol.
Ethanone Derivatives: Compounds with ethanone groups, such as acetophenone.
Uniqueness
1-{4-[(2Z)-4-ACETYL-5-PHENYL-2H-1,3-DITHIOL-2-YLIDENE]-6-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-1-YL}-2-METHYLBUTAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H31NO3S3 |
|---|---|
Molecular Weight |
537.8g/mol |
IUPAC Name |
1-[(4Z)-4-(4-acetyl-5-phenyl-1,3-dithiol-2-ylidene)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-1-yl]-2-methylbutan-1-one |
InChI |
InChI=1S/C29H31NO3S3/c1-7-17(3)27(32)30-22-15-14-20(33-8-2)16-21(22)23(26(34)29(30,5)6)28-35-24(18(4)31)25(36-28)19-12-10-9-11-13-19/h9-17H,7-8H2,1-6H3/b28-23+ |
InChI Key |
XIXXJJJZPMUSBS-WEMUOSSPSA-N |
SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2)OCC)C(=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)C(=S)C1(C)C |
Isomeric SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2)OCC)/C(=C/3\SC(=C(S3)C(=O)C)C4=CC=CC=C4)/C(=S)C1(C)C |
Canonical SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2)OCC)C(=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)C(=S)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


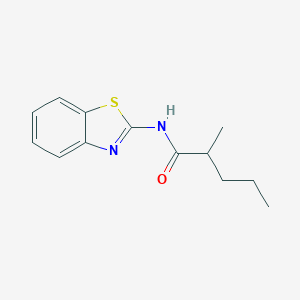
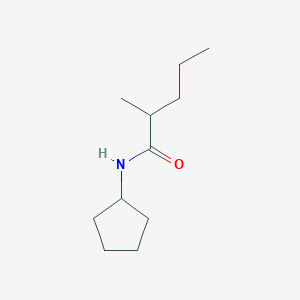
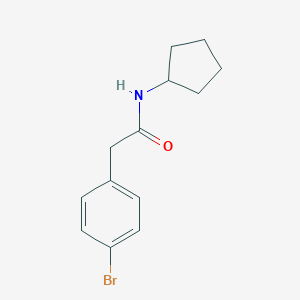
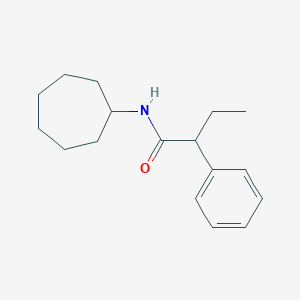
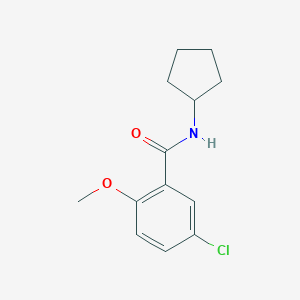
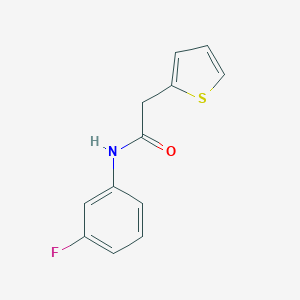
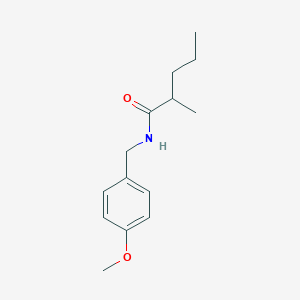
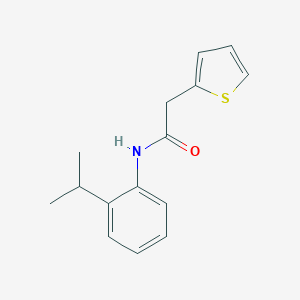
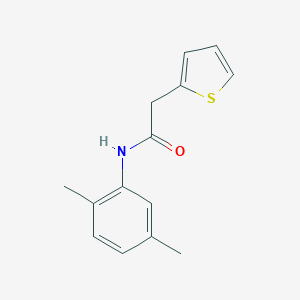
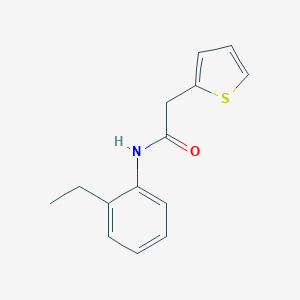
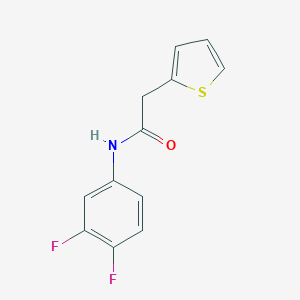

![4-{[(2-hydroxyethyl)imino]methyl}-2-{4-nitrophenyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B430325.png)
